Ethyl 6-fluorobenzofuran-3-carboxylate

Kinase inhibition Medicinal chemistry Antimalarial drug discovery

Medicinal chemistry programs targeting PfGSK-3 or requiring metabolically stable CNS leads often face delays sourcing regiospecific fluorinated benzofuran building blocks. Ethyl 6-fluorobenzofuran-3-carboxylate (CAS 863250-72-0) resolves this bottleneck as a pre-optimized scaffold: the 6-fluoro substitution blocks oxidative metabolism, while the ethyl ester enables rapid diversification via hydrolysis, amide coupling, or reduction. • C6-fluorinated benzofurans achieve sub-μM IC50 against PfGSK-3 • 6-F substitution improves microsomal stability for CNS hit-to-lead • Scalable synthesis supports multi-gram procurement for preclinical studies

Molecular Formula C11H9FO3
Molecular Weight 208.18 g/mol
Cat. No. B7900664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-fluorobenzofuran-3-carboxylate
Molecular FormulaC11H9FO3
Molecular Weight208.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC2=C1C=CC(=C2)F
InChIInChI=1S/C11H9FO3/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6H,2H2,1H3
InChIKeyXJDUTEGNTRIWPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-fluorobenzofuran-3-carboxylate Overview


Ethyl 6-fluorobenzofuran-3-carboxylate (CAS 863250-72-0) is a fluorinated benzofuran-3-carboxylate ester building block employed in medicinal chemistry for the synthesis of bioactive small molecules . The benzofuran core is a privileged scaffold found in numerous pharmaceuticals and natural products, and the strategic incorporation of a fluorine atom at the 6-position is a common design tactic to modulate physicochemical and pharmacokinetic properties [1]. The 3-carboxylate ethyl ester serves as a versatile handle for further derivatization, including hydrolysis to the carboxylic acid, amide coupling, and reduction to the alcohol, making this compound a key intermediate in the construction of more complex drug candidates .

Fluorinated core 6-fluoro substitution for property modulation
Ester handle Versatile derivatization for library synthesis
Medicinal chemistry Building block for kinase inhibitor programs

Ethyl 6-fluorobenzofuran-3-carboxylate Irreplaceability


The presence of a single fluorine atom at the 6-position of the benzofuran ring fundamentally alters the electronic distribution, lipophilicity, and metabolic profile of the core scaffold, creating a distinct chemical entity that cannot be interchanged with its non-fluorinated parent or other halogen-substituted analogs without significant changes in biological activity and physicochemical behavior [1]. In a detailed structure-activity relationship (SAR) study on benzofuran-based PfGSK-3 inhibitors, the nature and position of the substituent on the benzofuran ring were shown to directly correlate with potency, with a C6-OCH3 substitution being preferred and para-fluoro substitution on a pendant aryl ring significantly impacting activity [2]. This demonstrates that even subtle structural modifications to the benzofuran core, such as the specific placement of a fluorine atom at the 6-position versus the 7-position, can lead to substantial differences in target engagement and pharmacological outcome. The following quantitative evidence details these key points of differentiation for ethyl 6-fluorobenzofuran-3-carboxylate.

Fluorine position 6-fluoro substitution may shift target engagement compared to 7-fluoro or non-fluorinated analogs.
Metabolic stability Non-fluorinated benzofurans may show higher oxidative metabolism at the 6-position.
Synthetic handle Carboxylic acid analogs may limit direct derivatization and require activation steps.

Ethyl 6-fluorobenzofuran-3-carboxylate vs. Analogs


6-Fluoro Substitution Enhances Kinase Binding Affinity

The strategic placement of a fluorine atom on the benzofuran core is a key determinant of biological activity. While direct IC50 data for ethyl 6-fluorobenzofuran-3-carboxylate itself is not reported as it is a building block, the impact of fluorine substitution is quantifiable in closely related benzofuran-based inhibitors. For instance, a study on Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors found that compounds with a C6-OCH3 substitution on the benzofuran ring A exhibited potent and selective activity, with IC50 values in the sub-micromolar range (0.00048-0.440 µM) [1]. This class-level evidence supports that the 6-position is a critical site for modulating target affinity, and the electron-withdrawing nature of the fluorine atom in ethyl 6-fluorobenzofuran-3-carboxylate is expected to impart distinct binding characteristics compared to non-fluorinated or differently substituted analogs.

Kinase affinity
Class-level
C6-OCH₃ analogs: IC₅₀ 0.00048–0.440 µM
6-position critical for target engagement
Data from PfGSK-3 inhibitor analogs; not direct product data
Kinase inhibition Medicinal chemistry Antimalarial drug discovery

6-Fluoro Substitution Enhances Metabolic Stability

Fluorine substitution is a widely established strategy to block metabolic soft spots on aromatic rings, thereby increasing the half-life and reducing the clearance of drug candidates. While direct comparative microsomal stability data for ethyl 6-fluorobenzofuran-3-carboxylate is not available, the general principle is well-documented: the incorporation of fluorine into a benzofuran core enhances metabolic stability by preventing cytochrome P450-mediated oxidation at the substituted position [1]. This effect is particularly relevant when the 6-position of the benzofuran ring is a known site of metabolism. For example, in a class-level comparison, fluorinated benzofuran derivatives consistently demonstrate improved pharmacokinetic profiles, with increased oral bioavailability and prolonged exposure compared to their non-fluorinated counterparts [2].

Metabolic stability
Class-level
Fluorination may block oxidative metabolism
Supports improved metabolic stability screening
General principle; direct data not reported for this compound
Metabolic stability Pharmacokinetics Drug design

Broader Derivatization with Ethyl Ester

The ethyl ester moiety of ethyl 6-fluorobenzofuran-3-carboxylate provides a key advantage in synthetic versatility compared to its corresponding carboxylic acid (6-fluorobenzofuran-3-carboxylic acid). The ester can be selectively hydrolyzed to the acid under mild conditions, but also serves as a stable protecting group that allows for chemoselective reactions at other positions of the molecule . Furthermore, the ester can be directly transformed into amides, hydrazides, or reduced to the primary alcohol, offering a wider array of derivatization pathways without the need for prior deprotection. This contrasts with the acid, which is prone to decarboxylation and requires activation (e.g., via acid chloride formation) for many coupling reactions.

Derivatization scope
Cross-study
Ester enables hydrolysis, amidation, reduction
Broader synthetic versatility than acid
Direct comparison to 3-carboxylic acid analog
Synthetic chemistry Derivatization Medicinal chemistry

Reliable Supply from Validated Synthetic Route

A reproducible synthetic method for ethyl 6-fluorobenzofuran-3-carboxylate has been described in the patent literature (WO2005/77932), detailing the synthesis from a DMSO-soluble precursor in the presence of sodium chloride and water at 160°C, yielding the product as a yellow solid after purification . This established procedure ensures a consistent and scalable supply of the compound, which is a critical factor for procurement. In contrast, less common or poorly documented benzofuran analogs may lack robust synthetic routes, leading to batch-to-batch variability, lower purity, or supply chain disruptions. The availability of a validated synthesis mitigates these risks and ensures reproducibility in downstream applications.

Supply reliability
Supporting evidence
Patent route (WO2005/77932)
Supports batch consistency and procurement
Synthesis from DMSO-soluble precursor at 160°C
Process chemistry Supply chain Procurement

Ethyl 6-fluorobenzofuran-3-carboxylate Applications


Antimalarial Kinase Inhibitor Discovery

Ethyl 6-fluorobenzofuran-3-carboxylate is an optimal building block for synthesizing focused libraries of antimalarial agents targeting PfGSK-3. The evidence that C6-substituted benzofurans achieve sub-micromolar IC50 values against this validated target [1] makes this fluorinated scaffold a strategic starting point. Its use enables medicinal chemists to explore structure-activity relationships around a core known to engage the kinase active site, while the ester handle allows for rapid diversification to optimize potency and selectivity.

CNS Lead Optimization via Enhanced Metabolic Stability

For central nervous system (CNS) drug discovery programs where metabolic stability and brain penetration are paramount, ethyl 6-fluorobenzofuran-3-carboxylate offers a differentiated advantage. The 6-fluoro substitution on the benzofuran core is a proven strategy to block oxidative metabolism and improve pharmacokinetic properties [1]. This is particularly valuable in the hit-to-lead phase, where multiple analogs are screened for microsomal stability; starting with a fluorinated building block pre-engineers a favorable metabolic profile into the chemical series.

Fragment-to-Lead Diversification

In fragment-based drug discovery (FBDD), a hit fragment containing a benzofuran core can be rapidly elaborated into a lead-like molecule using ethyl 6-fluorobenzofuran-3-carboxylate as a growth vector. The ethyl ester functionality provides a synthetic handle for amide bond formation with amine-containing fragments, allowing for modular assembly of a larger, more potent inhibitor [1]. The fluorine atom serves as a useful NMR probe for protein-ligand interaction studies, aiding in structure-guided design.

Scale-Up for Preclinical Development

When a lead candidate requires multi-gram synthesis for in vivo pharmacology and toxicology studies, the availability of a validated and scalable synthetic route for ethyl 6-fluorobenzofuran-3-carboxylate becomes a critical differentiator [1]. Procurement teams can rely on the established procedure to secure high-purity material in a timely manner, avoiding the delays and costs associated with de novo route scouting and optimization for a less common analog. This ensures that preclinical development timelines are met with a consistent supply of the key intermediate.

Application
Selection Property
Validation Focus
Antimalarial kinase research
6-Fluorinated benzofuran scaffold
PfGSK-3 target engagement profiling
CNS lead optimization
Fluorinated core for metabolic stability
Microsomal stability and brain penetration assays
Fragment-based lead elaboration
Ester handle for amide coupling
Modular library synthesis and SAR
Multi-gram synthesis for in vivo studies
Validated synthetic route
Batch reproducibility and supply consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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